molecular formula C12H10BrN B1276324 4-Bromodiphenylamine CAS No. 54446-36-5

4-Bromodiphenylamine

Cat. No. B1276324
CAS RN: 54446-36-5
M. Wt: 248.12 g/mol
InChI Key: CCIVUDMVXNBUCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromodiphenylamine is a chemical compound that is part of a broader class of organic compounds known for their utility in various applications, including as intermediates in the synthesis of more complex molecules. While the provided papers do not directly discuss 4-Bromodiphenylamine, they do provide insights into related brominated aromatic amines and their synthesis, properties, and applications.

Synthesis Analysis

The synthesis of brominated aromatic compounds is a topic of interest in several of the provided papers. For instance, the synthesis of N-(2-bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine, a novel herbicide, is described with good yield and confirmed by various spectroscopic methods . Another paper discusses the synthesis of 4-Bromo-4',4"-dimethyltriphenylamine under microwave irradiation, which offers an efficient method with a high yield of 77.1% . Additionally, the synthesis of 4-bromobiphenyl, a related compound, is achieved through bromination using an orientation catalyst, which allows for controlled reaction and minimizes by-product formation . These studies highlight the active research in synthesizing brominated aromatic compounds, which could be relevant to the synthesis of 4-Bromodiphenylamine.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is crucial for their chemical properties and applications. The paper on the synthesis of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide provides detailed crystallographic data, showing a puckered four-membered ring with specific cis and trans relationships between substituents . This level of structural detail is essential for understanding the reactivity and potential applications of such compounds.

Chemical Reactions Analysis

The reactivity of brominated aromatic compounds is influenced by the presence of the bromine atom, which can participate in various chemical reactions. For example, 4'-Bromobiphenyl-4-carboxylic acid is synthesized from 4-bromodiphenyl through acetylation and haloform reaction, demonstrating the compound's reactivity and potential for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are often studied using spectroscopic and computational methods. The paper on (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol includes spectroscopic characterization and a computational study of its properties, such as molecular electrostatic potential and nonlinear optical properties . These analyses provide a deeper understanding of how the molecular structure affects the physical and chemical properties of these compounds.

Scientific Research Applications

1. Analytical Chemistry Applications

A study demonstrated the use of a dry matrix application for matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI MSI) to profile the distribution of a related compound, 4-bromophenyl-1,4-diazabicyclo(3.2.2)nonane-4-carboxylate, in rat brain tissue sections. This method proved effective in detecting the drug at higher concentrations in specific brain regions and can be used for semiquantitative analysis of small polar drugs and metabolites (Goodwin et al., 2010).

2. Drug Metabolism Studies

Research on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (a structurally related compound) in rats has identified several urinary metabolites, suggesting multiple metabolic pathways operative in rats. This type of research is vital for understanding the biotransformation and potential toxic effects of similar compounds (Kanamori et al., 2002).

3. Study of Molecular Interactions

The electron ionization mass spectra of 4-bromodiphenylamine were investigated, providing insights into its primary and secondary fragmentations. This type of study is crucial for understanding the chemical behavior and molecular interactions of such compounds (Rezk et al., 2002).

4. Environmental Chemistry

A study demonstrated the decomposition of 4-bromobiphenyl in soil using microwave energy. This research is significant for understanding the environmental fate and potential remediation strategies for halogenated biphenyls (Abramovitch & Bangzhou, 1994).

Safety And Hazards

4-Bromodiphenylamine is classified as having acute toxicity (Category 4, Oral) and can cause skin irritation (Category 2) .

properties

IUPAC Name

4-bromo-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIVUDMVXNBUCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423761
Record name 4-Bromodiphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromodiphenylamine

CAS RN

54446-36-5
Record name 4-Bromodiphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-diphenylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a 1-L conical flask, 51 g (0.3 mol) of diphenylamine was dissolved in 700 mL of ethyl acetate, and then 54 g (0.3 mol) of N-bromosuccinimide (abbreviation: NBS) was added to this solution. About 300 hours later, this mixture solution was washed with water, and then magnesium sulfate was added thereto to remove moisture. This mixture solution was filtered, and the filtrate was concentrated and collected. The object of the synthesis was obtained as 70 g of a dark brown oily substance in 94% yield.
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a 1000-mL Erlenmeyer flask were placed 20 g (118.1 mmol) of diphenylamine, 500 mL of chloroform, and an ellipsoidal stirring chip. In a 500-mL beaker was placed 113.8 g (236.2 mmol) of tetrabutylammoniumtribromide (TBABr3), which was dissolved in 200 mL of chloroform added later. The resulting solution was added dropwise to the chloroform-diphenylamine solution, and the mixture was stirred for 20 hours at room temperature in the air. Then, the chloroform-diphenylamine solution was transferred to a 1000-mL separatory funnel and washed seven times with 100 mL of saturated aqueous solution of sodium thiosulfate. The organic layer was transferred to a 1000-mL Erlenmeyer flask and then dehydrated with 100 g of anhydrous magnesium sulfate. With the anhydrous magnesium sulfate removed by filtration, the chloroform solution was transferred to a 1000-mL eggplant-shaped flask and freed of chloroform by means of an evaporator. The resulting crude product was purified by means of a silica gel column (hexane:chloroform=1:1) (Yields: 70%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
113.8 g
Type
reactant
Reaction Step Two
Name
chloroform diphenylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
chloroform diphenylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromodiphenylamine
Reactant of Route 2
Reactant of Route 2
4-Bromodiphenylamine
Reactant of Route 3
Reactant of Route 3
4-Bromodiphenylamine
Reactant of Route 4
Reactant of Route 4
4-Bromodiphenylamine
Reactant of Route 5
Reactant of Route 5
4-Bromodiphenylamine
Reactant of Route 6
Reactant of Route 6
4-Bromodiphenylamine

Citations

For This Compound
29
Citations
OH Wheeler, F Roman, O Rosado - The Journal of Organic …, 1969 - ACS Publications
… Repeated recrystallization of the nonacidic fraction from the oxidation gave a benzoyl4-bromodiphenylamine of constant specific activity. Comparison with the specific activity of the …
Number of citations: 23 pubs.acs.org
AMH Rezk, KA Sife-Eldeen… - European Journal of …, 2002 - journals.sagepub.com
… The electron ionization mass spectra of 2- and 4-chlorodiphenylamine and 2- and 4-bromodiphenylamine are reported. All the spectra are characterized by strong molecular ion signals, …
Number of citations: 2 journals.sagepub.com
C Amatore, G Farsang, E Maisonhaute… - Journal of …, 1999 - Elsevier
… 4-Nitro-4′-chlorodiphenylamine and 4-nitro-4′-bromodiphenylamine were synthesized from 1-fluoro-4-nitrobenzene and the corresponding p-halogenoaniline by a conventional …
Number of citations: 47 www.sciencedirect.com
A Schönberg, A Schönberg - 1968 - Springer
… The 4-bromodiphenylamine (3.5 g) which forms, precipitates from the decolorized solution. The raw product contains traces of 4 and is recrystallized from aqueous ethanol to give …
Number of citations: 0 link.springer.com
JR Marshall, JN O'Brien… - Available at SSRN …, 2019 - papers.ssrn.com
… Percent yields are isolated yields when using photocatalyst, and for reactions without photocatalyst, yields are derived from LC-MS, using 4-bromodiphenylamine as the internal …
Number of citations: 4 papers.ssrn.com
J O'Brien, A Wommack - 2019 - scholar.archive.org
… An aliquot of 7.0 μL was then placed in a LC-MS vial with 3.0 μL of 1.0 mM 4-bromodiphenylamine in methanol. To this 10 μL combination was added 90 μL of methanol for a 1 μL …
Number of citations: 0 scholar.archive.org
R Baltzly, M Harfenist, FJ Webb - Journal of the American …, 1946 - ACS Publications
In the course of synthetic experiments with phenothiazines, in which the primary object was to prepare water-soluble, N-unsubstituted derivatives, recourse was had to the Friedel-Crafts …
Number of citations: 53 pubs.acs.org
T Ishida, R Tsunoda, Z Zhang, A Hamasaki… - Applied Catalysis B …, 2014 - Elsevier
… As for 4-bromodiphenylamine, the reaction showed a good material balance, and certain amount of debrominated diphenylamine and carbazole were not formed (entry 8). However, for …
Number of citations: 42 www.sciencedirect.com
YC Mayur, T Padma, BH Parimala… - Medicinal …, 2006 - ingentaconnect.com
… Nine grams of 4-Bromodiphenylamine–2 carboxylic acid was taken in a flask to which was added 90 g of polyphosphoric acid. Shaken well and heated on a water bath at 100oC for 3 …
Number of citations: 25 www.ingentaconnect.com
J Poon, J Yan, VP Singh, PJ Gates… - … –A European Journal, 2016 - Wiley Online Library
The synthesis of a variety of aromatic amines carrying an ortho‐alkyltelluro group is described. The new antioxidants quenched lipidperoxyl radicals much more efficiently than α‐…

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.